

discovery and history of 3-Chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-methoxybenzoic acid** (CAS No: 37908-96-6), a key intermediate in the pharmaceutical industry. The document details its discovery, historical development of its synthesis, and its significant applications, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Furthermore, this guide includes a detailed, state-of-the-art experimental protocol for its synthesis, ensuring researchers and drug development professionals have a practical resource for their work. A logical workflow for a key synthetic transformation is also visualized using a Graphviz diagram.

Introduction

3-Chloro-4-methoxybenzoic acid, also known as 3-chloro-p-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry.^[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a carboxylic acid group, makes it a versatile building block for the synthesis of complex organic molecules.^[2] This guide aims to provide a detailed technical resource for researchers, scientists, and professionals involved in drug discovery and development, covering the history, synthesis, properties, and applications of this important compound.

Discovery and History

While the specific historical details of the initial discovery and first synthesis of **3-Chloro-4-methoxybenzoic acid** are not extensively documented in readily available literature, its emergence is closely tied to the broader development of substituted benzoic acid chemistry for pharmaceutical applications. The late 20th and early 21st centuries saw a surge in the exploration of such compounds as scaffolds for targeted therapies. The importance of **3-Chloro-4-methoxybenzoic acid** grew with the increasing demand for selective COX-2 inhibitors, where it serves as a crucial starting material.^[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3-Chloro-4-methoxybenzoic acid** is provided in the table below. This information is essential for its identification, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	37908-96-6	[4][5]
Molecular Formula	C ₈ H ₇ ClO ₃	[4][5]
Molecular Weight	186.59 g/mol	[4][5]
Appearance	White to light yellow crystalline powder	
Melting Point	216-218 °C	[6]
Boiling Point (Predicted)	304.8 ± 22.0 °C	[6]
pKa (Predicted)	4.10 ± 0.10	[6]
Solubility	Slightly soluble in water	

Spectroscopic Data:

While a complete, published spectrum with peak assignments for **3-Chloro-4-methoxybenzoic acid** is not readily available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum will exhibit signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded and the carbon attached to the chlorine atom showing a characteristic chemical shift. The methoxy carbon will appear at around δ 56 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around $2500\text{-}3300\text{ cm}^{-1}$). A strong C=O stretching vibration for the carbonyl group will be observed around $1680\text{-}1710\text{ cm}^{-1}$. C-O stretching vibrations for the methoxy and carboxylic acid groups will appear in the $1200\text{-}1300\text{ cm}^{-1}$ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak $[\text{M}]^+$ at m/z 186 and an $[\text{M}+2]^+$ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 169) and -COOH (m/z 141) fragments.

Synthesis of 3-Chloro-4-methoxybenzoic acid

Several synthetic routes can be envisioned for the preparation of **3-Chloro-4-methoxybenzoic acid**. A common and practical approach involves the chlorination of 4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 4-Methoxybenzoic Acid

This protocol describes a general procedure for the synthesis of **3-Chloro-4-methoxybenzoic acid** from 4-methoxybenzoic acid.

Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride (SOCl_2) or Sulfuryl chloride (SO_2Cl_2)
- A suitable solvent (e.g., toluene, dichloromethane)
- Anhydrous iron(III) chloride (FeCl_3) or another Lewis acid catalyst (optional, depending on the chlorinating agent)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Appropriate glassware and safety equipment

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxybenzoic acid in the chosen solvent.
- Chlorination: If using sulfuryl chloride, add the catalyst (e.g., FeCl_3) to the solution. Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. If using thionyl chloride, the reaction may require heating.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Separate the organic layer.
- Extraction and Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and HCl), and brine.

- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purification: Recrystallize the crude **3-Chloro-4-methoxybenzoic acid** from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.
- Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications in Drug Development

3-Chloro-4-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds.^[2] Its most prominent application is in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors.^[3] COX-2 is an enzyme involved in inflammation and pain pathways, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The structural features of **3-Chloro-4-methoxybenzoic acid**, specifically the chlorine and methoxy substituents on the phenyl ring, are crucial for achieving the desired binding affinity and selectivity for the COX-2 enzyme in the final drug molecule.

Signaling Pathways and Experimental Workflows

The synthesis of more complex drug molecules from **3-Chloro-4-methoxybenzoic acid** often involves a series of chemical transformations. A representative workflow for the conversion of the carboxylic acid to an amide, a common step in drug synthesis, is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of an N-substituted 3-chloro-4-methoxybenzamide.

Conclusion

3-Chloro-4-methoxybenzoic acid is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while based on established chemical principles, requires careful control to achieve high purity. The physicochemical and spectroscopic data provided in this guide serve as a critical reference for its characterization. The primary application of this compound in the development of COX-2 inhibitors highlights its significance in the ongoing quest for safer and more effective anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. 3-Chloro-4-methoxybenzoic acid 97 37908-96-6 [sigmaaldrich.com]
- 6. 3-CHLORO-4-METHOXYBENZOIC ACID CAS#: 37908-96-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [discovery and history of 3-Chloro-4-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041132#discovery-and-history-of-3-chloro-4-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com